![molecular formula C17H13N3O B3269199 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 504433-24-3](/img/structure/B3269199.png)
1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one
Overview
Description
This compound, also known as 3-((1-Methyl-1H-indol-3-yl)methylene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, has a CAS Number of 504433-23-2 . It has a molecular weight of 275.31 and a linear formula of C17H13N3O .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indol-3-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolo[3,2-b]pyridin-2-one group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential coupling reaction initiated by C–H activation and aza-Michael addition . This results in the formation of one C–C bond and one C–N bond .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Neurotrophic Factor Signaling:
GW 441756 specifically targets TrkA, a receptor for nerve growth factor (NGF). TrkA activation plays a crucial role in neuronal survival, differentiation, and axon growth. By inhibiting TrkA, GW 441756 may modulate neurotrophic signaling pathways, potentially impacting neurodevelopment, neuroprotection, and neuroregeneration .
Peripheral Nerve Regeneration:
TrkA receptors are involved in peripheral nerve regeneration. GW 441756’s selectivity for TrkA inhibition suggests it could be explored as a therapeutic agent to enhance nerve regrowth after injury or in neuropathies .
Alzheimer’s Disease (AD) Research:
In an AD mouse model (PDAPP/J20 mice), GW 441756 increased the level of sAβPPα (soluble amyloid precursor protein α) and improved the sAβPPα to Aβ42 ratio. This finding suggests a potential role in modulating amyloid precursor protein processing, which is relevant to AD pathology .
Tropomyosin Receptor Kinase A (TrkA) Inhibition:
GW 441756’s high potency against TrkA (IC50 = 2 nM) makes it a valuable tool for studying TrkA-related processes. Researchers can use this compound to investigate TrkA-mediated signaling, neuronal function, and potential therapeutic interventions .
Cancer Research:
Although not directly related to GW 441756, other TrkA inhibitors have shown promise in cancer therapy. Investigating GW 441756’s effects on tumor growth, metastasis, and angiogenesis could provide valuable insights into TrkA’s role in cancer progression .
Drug Development:
Given its selectivity and potency, GW 441756 might serve as a lead compound for designing novel TrkA inhibitors with improved pharmacokinetic properties. Researchers can explore its structure-activity relationship to optimize drug candidates .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of chemical and biological properties of similar compounds , there is potential for the development of novel drugs based on this compound.
Mechanism of Action
Target of Action
GW 441756 is a potent and selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA) . TrkA is a receptor tyrosine kinase that plays a crucial role in the nervous system’s development and function, particularly in neuronal survival and differentiation .
Mode of Action
As a TrkA inhibitor, GW 441756 binds to the TrkA receptor, blocking its activation by NGF . This inhibition prevents the receptor’s downstream signaling pathways, which are typically activated upon NGF binding .
Biochemical Pathways
The primary biochemical pathway affected by GW 441756 is the NGF-TrkA signaling pathway . By inhibiting TrkA, GW 441756 disrupts the normal signaling events that follow NGF binding, which can lead to changes in neuronal survival, differentiation, and function .
Pharmacokinetics
This solubility suggests that GW 441756 could be administered in a suitable vehicle for in vivo studies .
Result of Action
The inhibition of TrkA by GW 441756 can lead to a decrease in NGF-mediated effects, such as neuronal survival and differentiation . For example, it has been reported that GW 441756 can eliminate BmK NSPK-induced neurite outgrowth .
Action Environment
The action, efficacy, and stability of GW 441756 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature, pH, and the presence of other molecules in the environment could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127130 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
CAS RN |
504433-24-3 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of GW441756?
A1: GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does GW441756 interact with TrkA?
A2: GW441756 binds to the intracellular kinase domain of TrkA, preventing its activation by its natural ligand, Nerve Growth Factor (NGF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling cascades typically activated by NGF.
Q3: What are the downstream effects of GW441756-mediated TrkA inhibition?
A3: Inhibiting TrkA with GW441756 has been shown to:
- Reduce cell proliferation: Studies in various cancer cell lines, including Ewing sarcoma, pancreatic cancer, and breast cancer, have demonstrated that GW441756 inhibits cell proliferation. [, , , ]
- Induce apoptosis: Treatment with GW441756 has been linked to increased apoptosis in cancer cells. [, , ]
- Inhibit migration and invasion: Research suggests that GW441756 can reduce the migratory and invasive capacity of cancer cells, potentially hindering metastasis. [, ]
- Modulate neuronal activity: GW441756 can impact neuronal differentiation and neurite outgrowth in models of neuronal development and regeneration. [, , , ]
Q4: What is the molecular formula and weight of GW441756?
A6: The molecular formula of GW441756 is C18H13N3O, and its molecular weight is 287.31 g/mol. [, ]
Q5: Is there any available spectroscopic data for GW441756?
A5: While the provided abstracts don't offer detailed spectroscopic data, researchers can access this information through the compound's certificate of analysis from commercial suppliers or scientific literature focusing on its synthesis and characterization.
Q6: What in vitro models have been used to study GW441756?
A8: Various cell lines, including human sarcoma cells, neuroblastoma cells, pancreatic cancer cells, and breast cancer cells, have been employed in in vitro studies to investigate the effects of GW441756 on cell proliferation, apoptosis, migration, and associated signaling pathways. [, , , , , , , , , ]
Q7: What in vivo models have been used to assess GW441756's efficacy?
A9: Rodent models of various conditions, including myocardial infarction, spinal cord injury, and cystitis, have been used to evaluate the therapeutic potential of GW441756. [, , , , ] For instance, in a mouse model of myocardial infarction, GW441756 administration was found to suppress tumor growth, suggesting its potential in managing cancer progression in individuals with heart failure. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




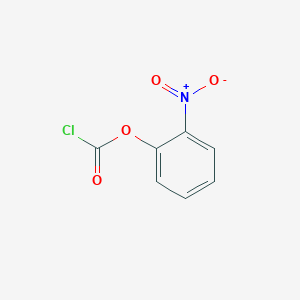

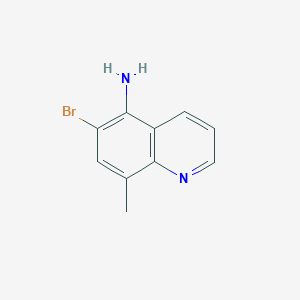
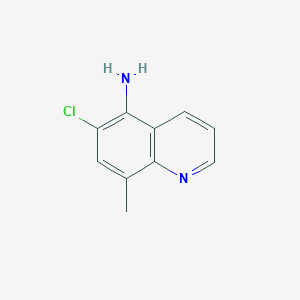
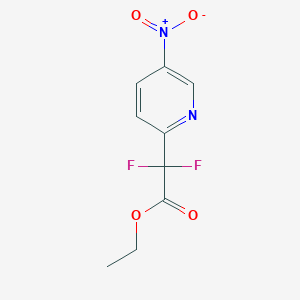
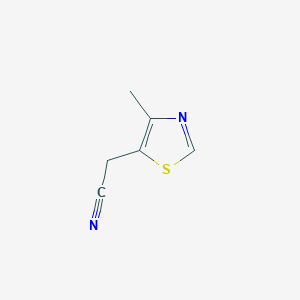
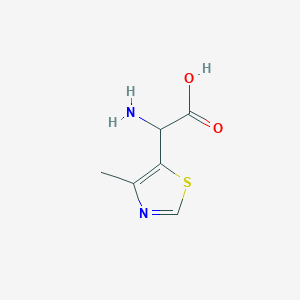
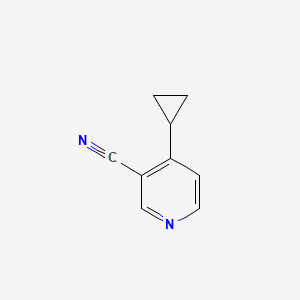


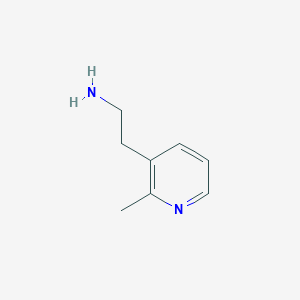
![5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3269200.png)
